molecular formula C11H12BrN3 B572105 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine CAS No. 1239879-72-1

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine

Katalognummer B572105
CAS-Nummer: 1239879-72-1
Molekulargewicht: 266.142
InChI-Schlüssel: UCDIQYIQNGIXDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine, also known as BTD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTD belongs to the class of benzodiazepines, which are known for their anxiolytic, sedative, and hypnotic effects.

Wirkmechanismus

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine exerts its pharmacological effects by binding to specific sites on GABA receptors, which are located in the central nervous system. This binding enhances the activity of the receptor, leading to an increase in the inhibitory neurotransmitter GABA. This, in turn, results in a decrease in neuronal excitability, leading to the anxiolytic and anticonvulsant effects observed with 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine.

Biochemische Und Physiologische Effekte

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine has been shown to have a range of biochemical and physiological effects. It has been found to increase the activity of GABA receptors, leading to an increase in the inhibitory neurotransmitter GABA. This, in turn, results in a decrease in neuronal excitability, leading to the anxiolytic and anticonvulsant effects observed with 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine. 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine in lab experiments is its specificity for GABA receptors, which allows for the selective modulation of neuronal excitability. Furthermore, 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent. However, one limitation of using 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.

Zukünftige Richtungen

There are several future directions for the research on 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine. One potential area of exploration is the development of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine analogs with improved pharmacokinetic properties, such as longer half-life or increased bioavailability. Additionally, further studies are needed to elucidate the potential therapeutic applications of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine, particularly in the treatment of anxiety disorders and epilepsy. Finally, the antioxidant properties of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine warrant further investigation for their potential use in the treatment of neurodegenerative disorders.
Conclusion
In conclusion, 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine is a promising compound with potential therapeutic applications in the field of neuropharmacology. Its specificity for GABA receptors, low toxicity profile, and antioxidant properties make it a potentially safe and effective therapeutic agent. Further research is needed to explore the full potential of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine and its analogs in the treatment of anxiety disorders, epilepsy, and neurodegenerative disorders.

Synthesemethoden

The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine involves several steps, starting from the reaction of 2-aminobenzimidazole with ethyl acetoacetate to form 1,3-dihydro-2H-benzimidazol-2-one. This intermediate is then subjected to bromination using N-bromosuccinimide to obtain 1-bromo-3,4-dihydro-2H-benzimidazol-2-one. The final step involves the reaction of 1-bromo-3,4-dihydro-2H-benzimidazol-2-one with hydrazine hydrate to form 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine.

Wissenschaftliche Forschungsanwendungen

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine has been studied extensively for its potential therapeutic applications, particularly in the field of neuropharmacology. It has been shown to exhibit anxiolytic and anticonvulsant effects in animal models, making it a potential candidate for the treatment of anxiety disorders and epilepsy. Furthermore, 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine has been found to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability.

Eigenschaften

IUPAC Name

9-bromo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c12-8-1-2-9-10(7-8)15-6-5-13-4-3-11(15)14-9/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDIQYIQNGIXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN2C1=NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728729
Record name 9-Bromo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine

CAS RN

1239879-72-1
Record name 9-Bromo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239879-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Bromo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.